1-Methyl-2-tetralone

Description

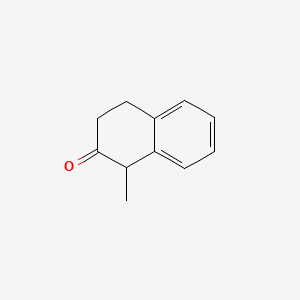

1-Methyl-2-tetralone (CAS 4024-14-0), a bicyclic ketone with the molecular formula C₁₁H₁₂O (molecular weight 160.21 g/mol), is a methyl-substituted derivative of 2-tetralone. Structurally, it features a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a ketone group at position 2 and a methyl group at position 1 (Figure 1). This compound is synthesized via regioselective methods, such as the Wittig-HTIB (Hydroxy(tosyloxy)iodo)benzene-mediated ring expansion of α-benzocycloalkenones .

Pharmaceutically, 1-Methyl-2-tetralone serves as a precursor to bioactive molecules. For instance, its reaction with 1-N-(2-chloroethyl)piperidine yields Nepinalone, an antitussive agent . It also underpins the synthesis of dopamine agonists (e.g., rotigotine) and prostaglandin analogs (e.g., treprostinil), highlighting its versatility in CNS and cardiovascular drug development .

Properties

IUPAC Name |

1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQKUJGVYFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4024-14-0 | |

| Record name | 3,4-Dihydro-1-methyl-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4024-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1-methyl-1,2,3,4-tetrahydronaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ketone functional group at the second position of the tetralone ring.

Industrial Production Methods: In industrial settings, the synthesis of 1-methyl-2-tetralone often involves the oxidation of 1-methyl-1,2,3,4-tetrahydronaphthalene using oxidizing agents like chromic acid or potassium permanganate. This method is preferred due to its high yield and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety and methyl group undergo selective oxidation under controlled conditions:

- Hydroperoxide Formation : Reaction with atmospheric oxygen generates 2-hydroperoxy-1-methyl-2-tetralone via triplet oxygen-mediated oxidation of the enol intermediate .

- Epoxidation : Under acidic conditions, epoxidation of related tetralones (e.g., 4-methyl-1,2-dihydronaphthalene) leads to rearranged products, suggesting similar pathways for 1-methyl-2-tetralone .

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes via catalytic hydrogenation or hydride agents:

- Enantioselective Hydrogenation : Ruthenium(II) complexes with 1,4-diamine ligands achieve enantioselective reduction, producing chiral alcohols with >90% ee .

- LiAlH₄/NaBH₄ : Non-selective reduction yields 1-methyl-2-tetralol as the primary product.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated positions of the tetralone ring:

- Halogenation : Chlorination/bromination at the 6- or 8-positions using SOCl₂ or Br₂/FeCl₃.

- Alkylation : Phase-transfer catalysis with 1,5-dibromopentane and cinchona alkaloid-derived catalysts enables enantioselective alkylation (up to 88% ee) .

Cyclization and Annulation

The tetralone scaffold participates in cycloadditions and annulations:

- Friedel-Crafts Acylation : Siloxyalkynes react with Brønsted acids to form fused cyclohexenone derivatives .

- Robinson Annulation : Forms bicyclic products, though competing byproducts (e.g., spiro compounds) are observed .

Enolate Chemistry

The enolate intermediate facilitates alkylation and cross-coupling:

- Decarboxylative Allylic Alkylation (DAAA) : Enol carbonates undergo Pd-catalyzed allylation with high enantioselectivity (up to 91% ee) .

- Vinylogous Aldol Reactions : Organocatalytic δ-selective aldol additions form chiral diheteroaryl alkanals .

Scientific Research Applications

1-Methyl-2-tetralone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the behavior of tetralone derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-tetralone involves its interaction with various molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents that can modulate the compound’s properties.

Comparison with Similar Compounds

2-Tetralone

- Structure : Lacks the methyl substituent at position 1.

- Reactivity: In palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), 2-tetralone produces racemic mixtures due to enolate equilibration, whereas 1-Methyl-2-tetralone achieves 80% enantiomeric excess (ee) under identical conditions. The methyl group stabilizes the palladium enolate, reducing racemization .

- Enzyme Affinity : The enzyme CpdB shows higher catalytic efficiency for 1-Methyl-2-tetralone (β-substituted) compared to unsubstituted 2-tetralone, likely due to steric and electronic effects .

1-Tetralone

- Structure : Ketone at position 1 instead of 2.

- Synthesis Challenges : Direct methylation of 1-tetralone often yields dimethylated byproducts, complicating purification. In contrast, 1-Methyl-2-tetralone is synthesized via regioselective methods (e.g., HTIB-mediated rearrangements) .

- Applications: 1-Tetralone derivatives are less prominent in asymmetric catalysis but are used in chiral auxiliaries for amino acid derivatization .

3-Methyl-2-tetralone

- Structure : Methyl group at position 3 instead of 1.

- Synthesis : Produced from 2-methyl-1-methylideneindan via HTIB, contrasting with 1-Methyl-2-tetralone’s synthesis from 1-ethylideneindan. Regioselectivity is substrate-dependent .

Biochemical and Catalytic Performance

| Compound | Enzyme Affinity (Km, µM) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Asymmetric Catalysis (ee) |

|---|---|---|---|

| 1-Methyl-2-tetralone | 21* | 1.2 × 10⁴ | 80% |

| 2-Tetralone | 45 | 6.7 × 10³ | Racemic |

| 1-Decalone | 21 | 1.2 × 10⁴ | N/A |

*Km values approximate for CpdB enzyme .

Pharmaceutical Relevance

- 1-Methyl-2-tetralone: Key intermediate for antitussive (Nepinalone) and anticancer (daunomycinone) agents .

- 2-Tetralone : Precursor to idarubicine (antileukemic) but less utilized in asymmetric drug synthesis due to racemization issues .

- 6-Methoxy-2-tetralone : Used in light-emitting devices; methoxy substitution alters electronic properties compared to methyl .

Biological Activity

1-Methyl-2-tetralone, a member of the tetralone family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

1-Methyl-2-tetralone is characterized by a fused bicyclic structure that comprises a six-membered cyclohexane ring and a five-membered carbonyl-containing ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Activities

1-Methyl-2-tetralone exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has demonstrated that tetralone derivatives, including 1-methyl-2-tetralone, possess significant antimicrobial properties. For example, studies show that certain tetralones can inhibit the growth of various bacteria and fungi, although specific data on 1-methyl-2-tetralone's efficacy against particular strains is limited .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. One study reported that tetralone derivatives could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition. For instance, derivatives similar to 1-methyl-2-tetralone demonstrated significant cytotoxic effects against KB cell lines with IC50 values ranging from 1 to 5 ppm .

- Enzyme Inhibition : 1-Methyl-2-tetralone and its analogs have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO). Inhibitory activities against MAO-B have been noted, with some derivatives having IC50 values lower than 7.8 × 10^-4 μM . The mechanism of action is believed to involve hydrophobic interactions and hydrogen bonding with enzyme active sites.

The mechanisms through which 1-methyl-2-tetralone exerts its biological effects include:

- Hydrophobic Interactions : The compound's hydrophobic regions facilitate binding to enzyme active sites, enhancing inhibitory activity against targets like CYP24A1 and MAO-B .

- Structural Modifications : Variations in substituents on the tetralone scaffold can significantly influence biological activity. For instance, modifications leading to increased conjugation may reduce flexibility and alter binding affinities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-methyl-2-tetralone:

- Anticancer Studies : In vitro assays demonstrated that certain tetralones could effectively inhibit the growth of cancer cell lines such as HeLa and A549. The results indicated that modifications in the tetralone structure could enhance anticancer efficacy .

- Antimicrobial Efficacy : In a comparative study of various tetralones, it was found that some exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, although specific data for 1-methyl-2-tetralone was not always isolated .

- Enzyme Inhibition Studies : A detailed investigation into enzyme inhibition revealed that certain derivatives showed selective inhibition profiles against MAO-A and MAO-B, suggesting potential for therapeutic applications in neurological disorders .

Data Tables

The following table summarizes key findings related to the biological activity of 1-methyl-2-tetralone and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.